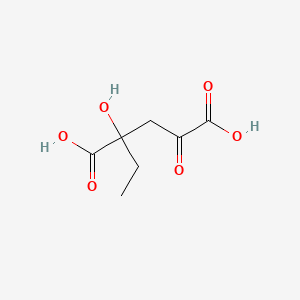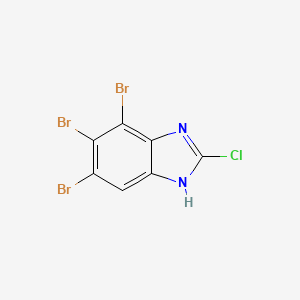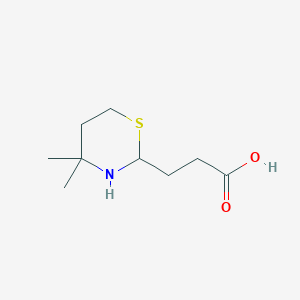
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid is a heterocyclic compound featuring a six-membered ring containing both nitrogen and sulfur atoms. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid typically involves the condensation of 4,4-dimethyl-1,3-thiazinane with propanoic acid derivatives. One common method includes the reaction of 4,4-dimethyl-1,3-thiazinane with 3-mercaptopropionic acid in the presence of a suitable catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically target the sulfur atom, converting it to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazinanes .
Scientific Research Applications
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid can be compared with other similar compounds, such as:
1,3-Thiazolidine-2,4-diones: These compounds also contain a thiazine ring but differ in their substitution patterns and biological activities.
1,3-Thiazinan-4-ones: Similar in structure but with different functional groups, leading to varied chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
802265-13-0 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
3-(4,4-dimethyl-1,3-thiazinan-2-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)5-6-13-7(10-9)3-4-8(11)12/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
KTSKOSFNMGAKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC(N1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)

![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)

![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
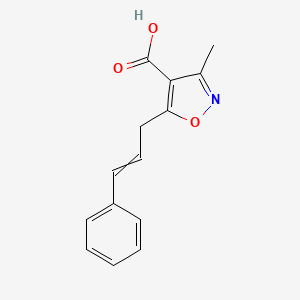
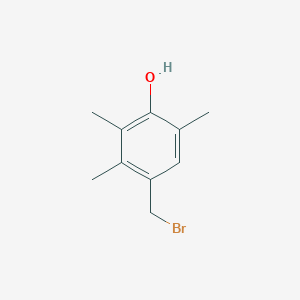
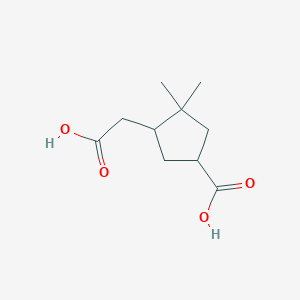
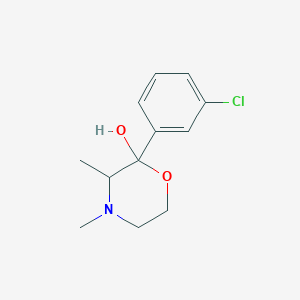

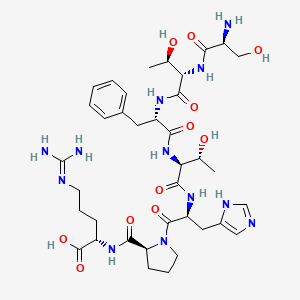
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
